molecular formula C20H17BrN2O3S B250144 3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide

3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide

Cat. No.: B250144
M. Wt: 445.3 g/mol
InChI Key: KKRKFJKOJMBTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and reduce the production of prostaglandins. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation, which can lead to the prevention of neuronal damage. In animal models of arthritis and diabetes, this compound has been shown to reduce inflammation, which can lead to the prevention of disease progression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide in lab experiments include its potential applications in various fields of research, its ability to inhibit the growth of cancer cells, and its ability to reduce inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide. One direction is to further investigate its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. Another direction is to study its toxicity and potential side effects in animal models. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, future research could investigate the synthesis of analogs of this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of research. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide involves the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. This compound is then reacted with 4-aminobenzenesulfonamide to form 4-(phenylsulfamoyl)-2-methylbenzoic acid. The final step involves the reaction of 4-(phenylsulfamoyl)-2-methylbenzoic acid with N-bromoacetyl-4-methylbenzamide to form this compound.

Scientific Research Applications

3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide has shown potential applications in various fields of research such as cancer therapy, neurodegenerative diseases, and inflammation. In cancer therapy, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a key factor in several diseases, including arthritis and diabetes. This compound has been shown to reduce inflammation in animal models of these diseases.

Properties

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

IUPAC Name

3-bromo-4-methyl-N-[4-(phenylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C20H17BrN2O3S/c1-14-7-8-15(13-19(14)21)20(24)22-16-9-11-18(12-10-16)27(25,26)23-17-5-3-2-4-6-17/h2-13,23H,1H3,(H,22,24)

InChI Key

KKRKFJKOJMBTPP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)Br

Origin of Product

United States

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